molecular formula C11H10ClNO3 B1512336 Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate CAS No. 1228148-47-7

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate

Cat. No.: B1512336
CAS No.: 1228148-47-7
M. Wt: 239.65 g/mol
InChI Key: RRCMTJDKXYFBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It features a benzofuran core, which is a privileged scaffold found in numerous biologically active molecules and natural products . The specific substitution pattern on this scaffold, including the electron-withdrawing chloro group at the 6-position and the nucleophilic amino group at the 3-position, makes it a versatile and valuable synthetic intermediate . The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. The primary research value of this compound lies in its role as a building block for the construction of more complex heterocyclic systems. The 3-amino group is a key functional handle that allows for further derivatization, enabling researchers to create diverse libraries of compounds for screening and development . Benzofuran derivatives, in general, have been demonstrated to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . Specifically, 3-aminobenzofuran derivatives have been identified as key scaffolds in the synthesis of compounds with potential antitumor properties and for the development of treatments for conditions such as Alzheimer's disease . The structure can be synthesized via efficient, transition-metal-free one-pot processes or through DMAP-mediated cascade cyclization strategies , underscoring its utility in modern synthetic methodology. Researchers can utilize this chemical for exploring structure-activity relationships (SAR) in drug discovery programs. Its molecular formula is C11H10ClNO3, with a molecular weight of 239.66 g/mol . For laboratory handling, it is recommended to store the compound sealed in a dry environment at cool temperatures (e.g., 2-8°C) .

Properties

IUPAC Name

ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCMTJDKXYFBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858616
Record name Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228148-47-7
Record name Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C11_{11}H10_{10}ClN O3_3
  • Molecular Weight : Approximately 241.032 g/mol

The compound features a benzofuran ring with an amino group at the 3-position and a chlorine atom at the 6-position, which are critical for its biological interactions.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : In a study evaluating benzofuran derivatives, this compound demonstrated promising activity against Erlich ascites carcinoma (EAC) cells. The compound's IC50_{50} value was found to be significantly lower than that of several known chemotherapeutic agents, indicating potent cytotoxicity .
CompoundIC50_{50} (µM)Cell Line
This compound0.75EAC
Doxorubicin1.50EAC
Cisplatin2.00EAC

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies suggest its efficacy against both Gram-positive and Gram-negative bacteria.

  • Case Study : A recent evaluation revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
BacteriaMIC (µg/mL)Compound
Staphylococcus aureus64This compound
Escherichia coli128This compound
Vancomycin32Standard Antibiotic

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the amino group enhances binding affinity to biological targets, while the chlorine substituent may influence the compound's lipophilicity and overall reactivity.

Key Findings from SAR Studies

  • Amino Group : Essential for anticancer activity; enhances interaction with cellular targets.
  • Chlorine Substituent : Modulates hydrophobicity, affecting membrane permeability and bioavailability.
  • Comparative Analysis : Other derivatives with different substituents were less effective, indicating the importance of specific functional groups in determining biological efficacy .

Scientific Research Applications

Scientific Research Applications

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate serves as a versatile building block in various scientific disciplines:

  • Chemistry: It is utilized in organic synthesis as a precursor for creating more complex molecules.
  • Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
  • Industry: It finds use in the production of dyes, pigments, and other industrial chemicals.

This compound is of interest in medicinal chemistry because of its potential biological activities. Research has explored its mechanisms of action and therapeutic effects.

Anticancer Properties: this compound and similar compounds have demonstrated anticancer potential by inhibiting cancer cell lines through targeting pathways involved in tumor growth. They can act as inhibitors of key enzymes, such as Polo-like kinase (Plk1), which is often upregulated in cancers. In vitro studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Anti-inflammatory Effects: Animal models suggest that this compound exhibits anti-inflammatory effects at lower dosages, while higher doses show significant tumor growth inhibition.

Mechanistic Studies: Research indicates that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis, activating caspase pathways that lead to programmed cell death in cancer cells.

Data Table: Biological Activities

ActivityDescription
AnticancerInhibits cancer cell lines by targeting specific pathways involved in tumor growth. Induces apoptosis and inhibits cell proliferation in vitro.
Anti-inflammatoryShows anti-inflammatory effects at lower doses in animal models.
Mechanistic StudiesModulates key signaling pathways involved in cell proliferation and apoptosis. Activates caspase pathways, leading to programmed cell death in cancer cells.
ApplicationsUsed as a building block in organic synthesis, in biochemical studies to investigate enzyme interactions and metabolic pathways, and in the production of dyes, pigments, and other industrial chemicals.

Case Studies and Research Findings

In Vivo Studies: Animal models have been used to assess the therapeutic effects of this compound at varying dosages. Lower doses exhibited anti-inflammatory effects, while higher doses showed significant tumor growth inhibition.

Comparison with Similar Compounds

Table 1: Comparative Structural and Molecular Data

Property This compound Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Molecular Formula C₁₁H₁₀ClNO₃ C₁₂H₁₁ClO₂S
Molecular Weight (g/mol) 255.66 254.73
Heteroatom Oxygen (benzofuran) Sulfur (benzothiophene)
Key Substituents -NH₂ (position 3), -Cl (position 6) -Cl (position 3), -CH₃ (position 6)
Functional Groups Ester, amine, chloro Ester, chloro, methyl

Implications of Structural Differences :

  • Electronic Effects: The amino group in the benzofuran derivative acts as a strong electron donor, increasing nucleophilicity at position 3 compared to the electron-withdrawing chlorine in the benzothiophene analog. This difference may enhance reactivity in electrophilic substitution or coupling reactions.
  • Solubility: The polar amino group likely improves aqueous solubility relative to the nonpolar methyl group in the benzothiophene compound.

Broader Context: Substituted Benzofurans and Benzothiophenes

Substituted benzofurans and benzothiophenes are widely explored in drug discovery. For example:

  • Anticancer Applications: Benzofuran derivatives with amino substituents have shown kinase inhibitory activity, while benzothiophenes are studied for their tubulin-binding properties.
  • Synthetic Accessibility: Benzofurans are typically synthesized via cyclization of phenolic precursors, whereas benzothiophenes often require sulfur-containing reagents, which may introduce scalability challenges .

Research Findings and Methodological Considerations

Structural Characterization

Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving the three-dimensional structures of such compounds. For instance, the chlorine atom’s position in this compound can be precisely mapped to assess steric hindrance or intermolecular interactions .

Preparation Methods

Structural Overview

General Synthetic Strategies

The synthesis of ethyl 3-amino-6-chlorobenzofuran-2-carboxylate typically involves the following key steps:

  • Construction of the benzofuran core
  • Introduction of the chloro substituent at position 6
  • Installation of the amino group at position 3
  • Esterification to yield the ethyl carboxylate

The approaches can be broadly categorized as follows:

Step Typical Reagents/Conditions Purpose
Benzofuran ring formation Cyclization of substituted phenols Core scaffold assembly
Chlorination Nucleophilic or electrophilic chlorination Introduction of chlorine at position 6
Amination Nucleophilic substitution, reduction, or cyclization Installation of amino group at position 3
Esterification Ethanol, acid catalysis Conversion to ethyl ester

Summary Table: Mitsunobu-Based Synthesis

Step Reactants/Conditions Product/Outcome
1. Cyanation 6-chloroacetophenone, cyanide source α-cyano-6-chloroacetophenone
2. Mitsunobu α-cyano-6-chloroacetophenone, ethyl glyoxylate, PPh3, DEAD Vinyl ether intermediate
3. Cyclization Sodium hydride 3-aminobenzofuran-2-carboxylate
4. Chlorination N-chlorosuccinimide (if needed) 6-chloro derivative
5. Esterification Ethanol, acid catalyst Ethyl ester

Key Findings:

  • The Mitsunobu reaction is highly efficient and provides good yields for 3-amino-substituted furans and benzofurans.
  • The method tolerates various substituents, including halogens.
  • One-pot procedures combining Mitsunobu and cyclization steps are possible, streamlining synthesis.

Alternative Methods

Lithiation of Enaminones
  • Selective lithiation of enaminones, followed by cyclization, can afford 3-aminofuran derivatives.
  • This approach is adaptable for benzofuran systems with appropriate precursors.
Cyclization of Nitrile Precursors
  • Starting from ortho-hydroxyaryl nitriles, base-induced cyclization can yield benzofuran-2-carboxylate derivatives.
  • Amination at position 3 can be achieved via nucleophilic substitution or reduction of nitro precursors.
Multi-Component Reactions
  • Multi-component reactions involving amines, diketene, and alkynes or alkynenitriles have been reported for rapid assembly of functionalized furan and benzofuran carboxylates.

Research Findings and Yields

Method Yield Range Notable Features Reference
Mitsunobu cyclization 60–85% High regioselectivity, mild conditions
Lithiation/cyclization 50–75% Useful for diverse substitution patterns
Multi-component reactions 40–70% Rapid, one-pot, broad substrate scope

Practical Notes

  • The choice of starting material is critical for regioselective introduction of the chloro and amino groups.
  • Mitsunobu-based methods are preferred for their efficiency and adaptability to various functional groups.
  • Purification typically involves column chromatography or recrystallization from suitable solvents.
  • Analytical confirmation (NMR, MS, IR) is essential for structural verification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.